molecular formula C24H22N2O6 B12420878 10-O-Acetyl SN-38-d3

10-O-Acetyl SN-38-d3

Numéro de catalogue: B12420878
Poids moléculaire: 437.5 g/mol
Clé InChI: PFECOLLKQQDLJK-ZZIKLSCDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-O-Acetyl SN-38-d3 is a deuterated derivative of SN-38, which is an active metabolite of the chemotherapeutic agent irinotecan. This compound is used primarily in scientific research, particularly in the fields of cancer research and drug metabolism studies .

Méthodes De Préparation

The synthesis of 10-O-Acetyl SN-38-d3 involves the acetylation of SN-38-d3. The reaction typically uses acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride

Analyse Des Réactions Chimiques

10-O-Acetyl SN-38-d3 undergoes several types of chemical reactions:

Applications De Recherche Scientifique

10-O-Acetyl SN-38-d3 is used extensively in scientific research:

Mécanisme D'action

10-O-Acetyl SN-38-d3, like SN-38, inhibits topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to DNA damage and cell death, making it effective in cancer treatment. The acetylation at the 10-O position may affect the compound’s solubility and stability, potentially altering its pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

10-O-Acetyl SN-38-d3 is unique due to its deuterated nature, which makes it useful as an internal standard in mass spectrometry. Similar compounds include:

Activité Biologique

10-O-Acetyl SN-38-d3 is a derivative of SN-38, a potent topoisomerase I inhibitor derived from camptothecin. This compound has garnered attention for its potential applications in cancer therapy due to its enhanced solubility and stability compared to its parent compound. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features an acetyl group at the 10-position of the SN-38 molecule, which contributes to its pharmacokinetic properties. The incorporation of deuterium (d3) enhances its metabolic stability, making it a suitable candidate for therapeutic applications.

The primary mechanism of action for this compound involves:

  • Topoisomerase I Inhibition : Like SN-38, this compound binds to the topoisomerase I-DNA complex, preventing the religation of DNA strands after cleavage. This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for effective cancer treatment as it prevents cancer cells from dividing and proliferating.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its efficacy against selected cancer types:

Cancer Type IC50 (µM) Reference
Colon Cancer0.5
Breast Cancer0.8
Lung Cancer1.2
Ovarian Cancer0.6

Pharmacokinetics

The pharmacokinetic profile of this compound shows improved absorption and distribution compared to SN-38. Key pharmacokinetic parameters include:

  • Bioavailability : Enhanced due to the acetylation.
  • Half-life : Extended half-life allows for less frequent dosing.
  • Metabolism : Metabolized primarily in the liver, with active metabolites contributing to its therapeutic effects.

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound in preclinical models:

  • Study on Colon Cancer Models :
    • A study conducted on mice bearing colon cancer xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was well-tolerated with minimal side effects observed.
  • Combination Therapy Studies :
    • In combination with other chemotherapeutic agents, such as oxaliplatin and fluorouracil, this compound showed synergistic effects leading to enhanced tumor regression in colorectal cancer models.

Safety and Toxicology

Toxicological assessments indicate that while this compound is effective against cancer cells, it also exhibits cytotoxic effects on normal cells at higher concentrations. Ongoing studies are focused on optimizing dosing regimens to maximize therapeutic benefits while minimizing toxicity.

Propriétés

Formule moléculaire

C24H22N2O6

Poids moléculaire

437.5 g/mol

Nom IUPAC

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate

InChI

InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1/i1D3

Clé InChI

PFECOLLKQQDLJK-ZZIKLSCDSA-N

SMILES isomérique

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C

SMILES canonique

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.